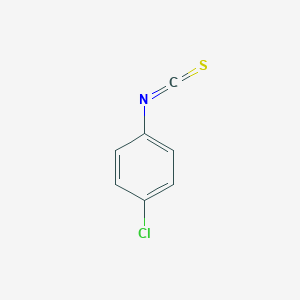

4-Chlorophenyl isothiocyanate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 20213. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Isothiocyanates - Supplementary Records. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

1-chloro-4-isothiocyanatobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClNS/c8-6-1-3-7(4-2-6)9-5-10/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZZVFXMTZTVUFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N=C=S)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70175577 | |

| Record name | 1-Chloro-4-isothiocyanatobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70175577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2131-55-7 | |

| Record name | 4-Chlorophenyl isothiocyanate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2131-55-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Chloro-4-isothiocyanatobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002131557 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Chlorophenyl isothiocyanate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20213 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Chloro-4-isothiocyanatobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70175577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-chloro-4-isothiocyanatobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.690 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 4-Chlorophenyl Isothiocyanate

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chlorophenyl isothiocyanate is an aromatic organosulfur compound featuring an isothiocyanate (-N=C=S) functional group attached to a 4-chlorinated benzene ring. This chemical intermediate is of significant interest in medicinal chemistry and drug development due to its utility as a versatile building block for the synthesis of various biologically active molecules. Isothiocyanates, as a class, are widely recognized for their diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities. This guide provides an in-depth overview of the chemical properties, synthesis, and known biological relevance of this compound.

Chemical and Physical Properties

The fundamental properties of this compound are summarized below. This compound is a solid at room temperature, appearing as a white to light yellow crystalline substance. It is sensitive to moisture and should be stored accordingly in a cool, dark place, preferably under an inert atmosphere.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 2131-55-7 | [1][2][3][4] |

| Molecular Formula | C₇H₄ClNS | [1][3][4] |

| Molecular Weight | 169.63 g/mol | [1][2][3] |

| Appearance | White to light yellow powder or crystal | [5] |

| Melting Point | 42-44 °C | [2] |

| Boiling Point | 135-136 °C @ 24 mmHg127 °C @ 15 mmHg | [1][2] |

| Density | 1.422 g/cm³ | [1] |

| Flash Point | 110 °C | |

| Solubility | Water solubility (log₁₀ S in mol/L): -3.07 (Calculated) | [6] |

| Vapor Pressure | 0.0347 mmHg @ 25 °C |

Table 2: Identification and Registry Numbers

| Identifier | Value | Reference(s) |

| EC Number | 218-358-3 | [1][2][4] |

| Beilstein Registry No. | 471610 | [1][2] |

| PubChem CID | 16480 | [4] |

| MDL Number | MFCD00004810 | [1][2] |

| InChI Key | MZZVFXMTZTVUFO-UHFFFAOYSA-N | [2] |

| SMILES | S=C=Nc1ccc(Cl)cc1 | [1] |

Safety and Handling

This compound is classified as a hazardous substance. It is toxic if swallowed, toxic in contact with skin, and toxic if inhaled.[1][4] It causes skin irritation and serious eye irritation, and may lead to allergic skin reactions or respiratory sensitization.[1][4] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a respirator, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Experimental Protocols

Synthesis of this compound

Two detailed methods for the synthesis of this compound are provided in the well-regarded "Organic Syntheses" series.

Method 1: From p-Chloroaniline and Thiophosgene

This procedure involves the reaction of p-chloroaniline with thiophosgene. Thiophosgene is a hazardous reagent and should be handled with extreme caution.

Methodology:

-

In a 5-liter crock equipped with a powerful mechanical stirrer, add 3.5 L of water and 249 g (2.16 moles) of thiophosgene.

-

While stirring vigorously, slowly add 255 g (2 moles) of p-chloroaniline over a period of approximately 30 minutes.

-

Continue stirring for an additional 30 minutes after the addition is complete.

-

Separate the resulting dark brown oil and wash it with 50 mL of 10% hydrochloric acid.

-

Transfer the washed oil to a flask for steam distillation. The flask should be placed in an oil bath heated to 120°C.

-

Pass dry steam through the reaction mixture. The isothiocyanate will co-distill with the water as an oil that solidifies upon cooling. This process takes about four hours.

-

The crude product is purified by crystallization from ethyl alcohol. The resulting white needles have a melting point of 44–45°C. The typical yield is between 72–81%.[1]

Caption: Workflow for the synthesis of this compound using thiophosgene.

Method 2: From p-Chloroaniline and Carbon Disulfide (Thiophosgene-Free)

This alternative method avoids the use of highly toxic thiophosgene by first forming an ammonium dithiocarbamate salt.

Methodology:

-

In a 250-mL round-bottomed flask with a stirrer, condenser, and thermometer, place 38.3 g (0.30 mole) of p-chloroaniline, 41 mL (0.6 mole) of concentrated aqueous ammonia, and 21 mL (0.35 mole) of carbon disulfide.

-

Stir the mixture vigorously and heat to 30°C to initiate the reaction, maintaining the temperature at 30–35°C with external cooling. A yellow precipitate of ammonium p-chlorophenyldithiocarbamate will form.

-

Continue stirring for 1 hour, then filter the mixture and wash the residue with an ammonium chloride solution and ethanol.

-

The isolated dithiocarbamate is then converted to the isothiocyanate. Transfer the solid to a beaker with 250 mL of water and heat to 30°C.

-

Add a neutralized solution of chloroacetic acid to the dithiocarbamate suspension.

-

After further stirring, add a solution of zinc chloride while maintaining the pH at 7 with sodium hydroxide.

-

The resulting creamy suspension is then purified by slurrying with petroleum ether. Evaporation of the solvent yields the final product.[2]

Purification and Analysis

-

Purification: The primary method for purifying crude this compound is recrystallization from ethanol.[1] Steam distillation is also an effective technique for initial isolation from the reaction mixture.[1]

-

Analysis: The identity and purity of this compound can be confirmed using standard analytical techniques. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are commonly employed for the analysis of isothiocyanates.[7][8] Spectroscopic methods such as Infrared (IR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy can be used to confirm the chemical structure.[3]

Biological Activity and Applications in Drug Development

This compound serves as a key precursor in the synthesis of more complex molecules with potential therapeutic applications. It has been utilized as a starting material for creating novel thiosemicarbazides and N-alkylated 2-arylaminobenzimidazoles. Compounds derived from it have shown promise in preclinical studies, including exhibiting anti-HIV activity and efficacy against various parasites.

While specific signaling pathway studies on this compound are limited, the broader class of isothiocyanates (ITCs) has been extensively studied. The biological effects of ITCs are largely attributed to the electrophilic nature of the -N=C=S group, which readily reacts with nucleophilic groups in cellular proteins, particularly the thiol groups of cysteine residues. This reactivity allows ITCs to modulate multiple signaling pathways critical to cellular homeostasis, inflammation, and carcinogenesis.

Key pathways modulated by isothiocyanates include:

-

Keap1-Nrf2-ARE Pathway: ITCs are potent activators of the Nrf2 transcription factor. By reacting with cysteine sensors in the Keap1 protein, ITCs disrupt the Keap1-Nrf2 complex, allowing Nrf2 to translocate to the nucleus. There, it binds to the Antioxidant Response Element (ARE), upregulating the expression of a suite of cytoprotective and antioxidant enzymes (e.g., GSTs, NQO1). This is a primary mechanism for the anti-inflammatory and chemopreventive effects of ITCs.

-

NF-κB Signaling Pathway: Many isothiocyanates can inhibit the pro-inflammatory NF-κB pathway. This can occur through various mechanisms, including the inhibition of IκB kinase (IKK), which prevents the degradation of the IκBα inhibitor and subsequent nuclear translocation of NF-κB. This leads to a downregulation of inflammatory cytokines and other pro-inflammatory mediators.

-

Apoptosis Induction: In cancer cells, ITCs can induce apoptosis (programmed cell death) through both intrinsic and extrinsic pathways. This involves the modulation of Bcl-2 family proteins, release of cytochrome c from mitochondria, and the activation of caspases.

-

Cell Cycle Arrest: Isothiocyanates can halt the proliferation of cancer cells by inducing cell cycle arrest, often at the G2/M phase.

Caption: Key signaling pathways modulated by isothiocyanates, leading to their biological effects.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. This compound | C7H4ClNS | CID 16480 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. shop.bio-connect.nl [shop.bio-connect.nl]

- 5. cdnmedia.eurofins.com [cdnmedia.eurofins.com]

- 6. GSRS [precision.fda.gov]

- 7. mdpi.com [mdpi.com]

- 8. Preparative HPLC method for the purification of sulforaphane and sulforaphane nitrile from Brassica oleracea - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to 4-Chlorophenyl Isothiocyanate: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-chlorophenyl isothiocyanate, a versatile reagent in organic synthesis and a compound of interest in medicinal chemistry. This document details its physicochemical properties, provides in-depth experimental protocols for its synthesis and derivatization, and explores its current and potential applications in research and drug development.

Core Properties of this compound

This compound is an aromatic organosulfur compound characterized by the presence of a p-chlorinated phenyl ring attached to an isothiocyanate functional group. This combination of a reactive isothiocyanate moiety and a halogenated aromatic ring makes it a valuable intermediate in the synthesis of a wide range of biologically active molecules.[1]

Physicochemical Data

The key quantitative properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C₇H₄ClNS | [2][3][4][5] |

| Molecular Weight | 169.63 g/mol | [2][4][5][6][7][8] |

| Appearance | Light yellow crystalline mass or white needles | [3][7] |

| Melting Point | 42-44 °C | [6][8] |

| Boiling Point | 135-136 °C at 24 mmHg | [6][8] |

| CAS Number | 2131-55-7 | [4][5][6][7][8] |

Synthesis of this compound

The synthesis of this compound can be achieved through various methods. A common and established laboratory-scale procedure involves the reaction of p-chloroaniline with thiophosgene.

Experimental Protocol: Synthesis from p-Chloroaniline and Thiophosgene

This protocol outlines a standard procedure for the preparation of this compound.

Materials:

-

p-Chloroaniline

-

Thiophosgene

-

Water

-

10% Hydrochloric acid

-

Ethyl alcohol

Procedure:

-

In a 5-liter crock or battery jar equipped with a powerful mechanical stirrer, place 3.5 liters of water and 249 g (2.16 moles) of thiophosgene.

-

While vigorously stirring the mixture, slowly add 255 g (2 moles) of p-chloroaniline over approximately 30 minutes.

-

Continue stirring for an additional 30 minutes.

-

Separate the resulting dark brown oil and wash it with 50 cc of 10% hydrochloric acid.

-

Transfer the washed oil to a flask for steam distillation. The isothiocyanate will distill with the water as an oil that solidifies upon cooling.

-

The crude product is then recrystallized from ethyl alcohol to yield white needles.[7]

Yield: 72-81% of the theoretical amount.[7]

Applications in Organic Synthesis

This compound is a key building block for the synthesis of various heterocyclic compounds, particularly thiourea and thiosemicarbazide derivatives, which are known to exhibit a wide range of biological activities.[8][9][10]

Experimental Protocol: Synthesis of N-Cyano-N'-(4-chlorophenyl)thiourea

This protocol details the synthesis of a thiourea derivative using this compound.

Materials:

-

Monosodium cyanamide

-

Absolute ethanol

-

This compound

Procedure:

-

A suspension of monosodium cyanamide (1.9 g, 29.4 mmol) in absolute ethanol (50 mL) is prepared.

-

To this suspension, this compound (5.0 g, 29.4 mmol) is slowly added.

-

The reaction mixture is stirred at room temperature for 1 hour.

-

The mixture is then heated at 75°C for 4 hours.

-

After cooling to room temperature, the resulting colorless solid is filtered and washed with ethanol to yield the final product.[2]

Biological and Pharmaceutical Relevance

Isothiocyanates, as a class of compounds, are of significant interest in drug discovery due to their diverse biological activities.[11] They are known to exhibit anticarcinogenic, anti-inflammatory, and antimicrobial properties.[11][12][13] this compound serves as an important intermediate in the manufacture of pesticides and pharmaceuticals.[3] Its derivatives have been investigated for various therapeutic applications, including their potential as anticancer agents.[13][14] The reactivity of the isothiocyanate group allows for its conjugation to various molecules, making it a useful tool in the development of targeted therapies and diagnostic agents.

While specific signaling pathways for this compound are not extensively documented, the general mechanism of action for isothiocyanates often involves the modulation of cellular pathways related to oxidative stress and inflammation, such as the Nrf2 pathway.[11] Further research into the specific biological targets and mechanisms of this compound and its derivatives is an active area of investigation.

References

- 1. This compound | 2131-55-7 | Benchchem [benchchem.com]

- 2. prepchem.com [prepchem.com]

- 3. 4-Chlorophenyl Isocyanate | C7H4ClNO | CID 7693 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. A general and facile one-pot process of isothiocyanates from amines under aqueous conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. This compound | C7H4ClNS | CID 16480 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. This compound 99 2131-55-7 [sigmaaldrich.com]

- 9. mdpi.com [mdpi.com]

- 10. Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Growth-inhibitory activity of natural and synthetic isothiocyanates against representative human microbial pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Are isothiocyanates potential anti-cancer drugs? - PMC [pmc.ncbi.nlm.nih.gov]

- 14. cdnx.uobabylon.edu.iq [cdnx.uobabylon.edu.iq]

An In-depth Technical Guide to the 1H NMR Spectrum of 4-Chlorophenyl isothiocyanate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 4-chlorophenyl isothiocyanate. It includes detailed spectral data, a standard experimental protocol for data acquisition, and visual representations of the molecular structure and experimental workflow to support researchers in their analytical and synthetic endeavors.

Quantitative 1H NMR Spectral Data

The 1H NMR spectrum of this compound is characterized by two distinct signals in the aromatic region, corresponding to the two sets of chemically non-equivalent protons on the phenyl ring. The electron-withdrawing nature of both the chloro and isothiocyanate groups influences the chemical shifts of these protons.

The quantitative data, acquired in deuterated chloroform (CDCl3) at 300 MHz, is summarized in the table below.[1]

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Proton Assignment |

| 7.32 | Doublet (d) | 8.2 | 2H | Ar-H (ortho to -NCS) |

| 7.16 | Doublet (d) | 8.2 | 2H | Ar-H (ortho to -Cl) |

Molecular Structure and Proton Environments

The structure of this compound gives rise to a symmetrical pattern in the aromatic region of its 1H NMR spectrum. The two protons ortho to the isothiocyanate group (H_a) are chemically equivalent, as are the two protons ortho to the chlorine atom (H_b). This results in two distinct signals, each integrating to two protons. The coupling between these adjacent protons results in a doublet for each signal.

Experimental Protocol for 1H NMR Spectroscopy

The following is a detailed methodology for acquiring a high-quality 1H NMR spectrum of a solid aromatic compound such as this compound.

3.1. Sample Preparation

-

Weighing: Accurately weigh 5-10 mg of this compound into a clean, dry vial.

-

Dissolution: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard to the vial.

-

Mixing: Gently swirl or vortex the vial until the sample is completely dissolved.

-

Transfer: Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube. Avoid introducing any solid particles into the tube.

-

Capping: Securely cap the NMR tube.

3.2. NMR Spectrometer Setup and Data Acquisition

-

Instrumentation: A 300 MHz (or higher) NMR spectrometer is recommended for optimal resolution.

-

Insertion: Carefully insert the NMR tube into the spinner turbine and place it in the NMR probe.

-

Locking and Shimming: Lock the spectrometer onto the deuterium signal of the CDCl3 solvent. Perform automatic or manual shimming to optimize the magnetic field homogeneity.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically used.

-

Spectral Width: Set a spectral width of approximately 12-15 ppm, centered around 5-6 ppm.

-

Acquisition Time: An acquisition time of 2-4 seconds is generally sufficient.

-

Relaxation Delay: Use a relaxation delay of 1-2 seconds.

-

Number of Scans: Acquire 8 to 16 scans to achieve a good signal-to-noise ratio.

-

Temperature: The experiment is typically run at room temperature (around 298 K).

-

3.3. Data Processing

-

Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phasing: Manually or automatically phase the spectrum to obtain a flat baseline and pure absorption lineshapes.

-

Baseline Correction: Apply a baseline correction algorithm to ensure accurate integration.

-

Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

-

Integration: Integrate the signals to determine the relative number of protons corresponding to each resonance.

-

Peak Picking: Identify the chemical shift of each peak in the spectrum.

Experimental Workflow

The general workflow for conducting an NMR experiment, from sample preparation to final data analysis, is depicted in the following diagram.

References

An In-depth Technical Guide to the 13C NMR Chemical Shifts of 4-Chlorophenyl isothiocyanate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the 13C Nuclear Magnetic Resonance (NMR) spectral data for 4-Chlorophenyl isothiocyanate. The information detailed herein is crucial for the structural elucidation and quality control of this important chemical intermediate in various research and development applications, including drug discovery.

Introduction

This compound is a key building block in organic synthesis, frequently utilized in the preparation of a wide range of biologically active compounds, such as thiourea derivatives, which have shown potential as therapeutic agents. Accurate characterization of this compound is paramount, and 13C NMR spectroscopy serves as a powerful analytical tool for confirming its molecular structure. This guide presents the 13C NMR chemical shift data, a detailed experimental protocol for its acquisition, and a structural representation with assigned chemical shifts.

13C NMR Spectral Data

The 13C NMR spectrum of this compound was acquired in deuterated chloroform (CDCl3). The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) at 0 ppm.

Table 1: 13C NMR Chemical Shifts of this compound

| Carbon Atom | Chemical Shift (ppm) |

| C1 (C-NCS) | Data not explicitly found in search results |

| C2/C6 | Data not explicitly found in search results |

| C3/C5 | Data not explicitly found in search results |

| C4 (C-Cl) | Data not explicitly found in search results |

| NCS | Data not explicitly found in search results |

Note: While search results indicate the existence of spectral data, the precise chemical shift values were not explicitly available in the provided snippets. The isothiocyanate (NCS) carbon signal is often broad and may be difficult to observe.

Experimental Protocol

The following is a detailed methodology for the acquisition of a 13C NMR spectrum of this compound, based on standard laboratory practices.

3.1. Sample Preparation

-

Dissolution: Accurately weigh approximately 20-50 mg of this compound (99% purity).

-

Solvent Addition: Dissolve the sample in approximately 0.6-0.8 mL of deuterated chloroform (CDCl3). Ensure the solvent contains an internal standard, typically tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

-

Transfer: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube.

-

Homogenization: Gently agitate the NMR tube to ensure a homogeneous solution.

3.2. NMR Data Acquisition

-

Spectrometer: A standard NMR spectrometer with a proton-carbon dual probe is used.

-

Locking and Shimming: The spectrometer is locked onto the deuterium signal of the CDCl3 solvent. The magnetic field is then shimmed to achieve maximum homogeneity and resolution.

-

Acquisition Parameters:

-

Nucleus: 13C

-

Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on a Bruker spectrometer).

-

Spectral Width: Approximately 200-250 ppm, centered around 100-125 ppm.

-

Acquisition Time: Typically 1-2 seconds.

-

Relaxation Delay: A delay of 2-5 seconds between pulses is used to ensure full relaxation of all carbon nuclei.

-

Number of Scans: A sufficient number of scans (typically several hundred to a few thousand) are co-added to achieve an adequate signal-to-noise ratio, especially for the quaternary carbons and the potentially broad isothiocyanate carbon.

-

Temperature: The experiment is conducted at a constant temperature, typically 298 K (25 °C).

-

3.3. Data Processing

-

Fourier Transformation: The acquired Free Induction Decay (FID) is processed using a Fourier transform to obtain the frequency-domain spectrum.

-

Phasing and Baseline Correction: The spectrum is manually or automatically phased, and the baseline is corrected to ensure accurate peak integration and chemical shift determination.

-

Referencing: The chemical shifts are referenced to the TMS signal at 0.0 ppm.

Visualization of Molecular Structure and 13C NMR Assignments

The following diagrams illustrate the molecular structure of this compound with the IUPAC numbering convention and a conceptual representation of its 13C NMR spectrum.

This guide serves as a foundational resource for professionals working with this compound. The provided data and protocols are intended to facilitate accurate and reproducible analytical characterization, thereby supporting advancements in synthetic chemistry and drug development.

An In-depth Technical Guide to the Infrared Spectroscopy Analysis of 4-Chlorophenyl Isothiocyanate

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chlorophenyl isothiocyanate is a key building block in the synthesis of various biologically active compounds, including thiourea derivatives with potential therapeutic applications. Infrared (IR) spectroscopy is a powerful analytical technique for the structural characterization of this molecule, providing a unique vibrational fingerprint that can confirm its identity and purity. This guide provides a comprehensive overview of the IR spectral analysis of this compound, including detailed experimental protocols, data interpretation, and a logical workflow for the analytical process.

Data Presentation: Vibrational Band Assignments

The infrared spectrum of this compound is characterized by several key absorption bands that correspond to specific molecular vibrations. The following table summarizes the principal vibrational frequencies and their assignments, based on gas-phase spectral data and established correlation tables for aromatic compounds and isothiocyanates.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

| ~3080 - 3030 | Medium | Aromatic C-H stretching |

| ~2185 - 2080 | Strong, Broad | Asymmetric N=C=S stretching (Isothiocyanate group) |

| ~1590 | Medium-Strong | Aromatic C=C stretching |

| ~1490 | Medium-Strong | Aromatic C=C stretching |

| ~1170 | Medium | In-plane C-H bending |

| ~1090 | Strong | C-Cl stretching |

| ~830 | Strong | Out-of-plane C-H bending (para-disubstituted benzene) |

| ~650 | Medium | Symmetric N=C=S bending |

Experimental Protocols

A reliable IR spectrum of this compound, which is a solid at room temperature, can be obtained using Attenuated Total Reflectance (ATR) Fourier Transform Infrared (FTIR) spectroscopy. This technique requires minimal sample preparation and provides high-quality data.

Protocol for ATR-FTIR Spectroscopy of this compound

-

Instrument Preparation:

-

Ensure the FTIR spectrometer is powered on and has completed its startup and self-check procedures.

-

Verify that the ATR accessory, typically equipped with a diamond or zinc selenide crystal, is correctly installed.

-

Clean the ATR crystal surface meticulously with a suitable solvent (e.g., isopropanol or ethanol) and a soft, lint-free wipe to remove any residues from previous measurements.

-

-

Background Spectrum Acquisition:

-

With the clean and empty ATR crystal, initiate a background scan.

-

The background spectrum will account for the absorbance of atmospheric water and carbon dioxide, as well as any intrinsic absorbance from the ATR crystal.

-

This spectrum is stored in the instrument's memory and will be automatically subtracted from the sample spectrum.

-

-

Sample Preparation and Application:

-

Take a small, representative amount of solid this compound powder.

-

Place the powder directly onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.

-

Lower the press arm of the ATR accessory to apply firm and even pressure to the sample. This ensures good contact between the sample and the crystal, which is crucial for obtaining a strong signal.

-

-

Sample Spectrum Acquisition:

-

Initiate the sample scan. The instrument will co-add a number of scans (typically 16 or 32) to improve the signal-to-noise ratio.

-

The resulting spectrum will be displayed as absorbance or transmittance versus wavenumber (cm⁻¹).

-

-

Data Processing and Analysis:

-

Perform a baseline correction if necessary to ensure that the spectral baseline is flat.

-

Use the peak-picking function of the software to identify the wavenumbers of the major absorption bands.

-

Compare the obtained spectrum with a reference spectrum or use correlation tables to assign the observed vibrational bands to their corresponding functional groups and molecular motions.

-

-

Cleaning:

-

After the measurement is complete, retract the press arm and carefully remove the sample from the ATR crystal using a soft brush or a wipe.

-

Thoroughly clean the crystal surface with a suitable solvent to ensure no sample residue remains.

-

Mandatory Visualizations

The following diagrams illustrate the key aspects of the IR spectroscopy analysis of this compound.

Mass Spectrometry Fragmentation of 4-Chlorophenyl Isothiocyanate: A Technical Guide

For Immediate Release

This in-depth technical guide provides a comprehensive overview of the mass spectrometry fragmentation of 4-Chlorophenyl isothiocyanate (C₇H₄ClNS). Designed for researchers, scientists, and drug development professionals, this document details the characteristic fragmentation patterns, proposes a fragmentation mechanism, and outlines a representative experimental protocol for analysis. The information presented is crucial for the identification and structural elucidation of this compound in various analytical applications.

Executive Summary

This compound is an aromatic organosulfur compound with applications in chemical synthesis and pharmaceutical research. Understanding its behavior under mass spectrometric conditions is fundamental for its accurate identification. This guide presents the electron ionization (EI) mass spectrum of this compound, characterized by a prominent molecular ion peak and several key fragment ions. A detailed fragmentation pathway is proposed, and a standard experimental protocol for gas chromatography-mass spectrometry (GC-MS) analysis is provided.

Mass Spectrometry Data

The mass spectrum of this compound is characterized by a distinct pattern of fragment ions. The quantitative data, including the mass-to-charge ratio (m/z) and relative intensity of the most significant ions, are summarized in Table 1. The presence of chlorine is readily identified by the isotopic pattern of chlorine-containing fragments (approximately a 3:1 ratio for the ³⁵Cl and ³⁷Cl isotopes). For simplicity, the table lists the m/z values corresponding to the most abundant isotope, ³⁵Cl.

Table 1: Mass Spectrometry Fragmentation Data for this compound

| m/z | Relative Intensity (%) | Proposed Fragment Ion |

| 169 | 100 | [C₇H₄ClNS]⁺• (Molecular Ion) |

| 134 | 45 | [C₇H₄Cl]⁺ |

| 111 | 30 | [C₆H₄Cl]⁺ |

| 75 | 15 | [C₆H₃]⁺ |

Proposed Fragmentation Pathway

The fragmentation of this compound under electron ionization (EI) conditions is initiated by the removal of an electron to form the molecular ion (m/z 169). The subsequent fragmentation is driven by the stability of the resulting ions. The proposed pathway is depicted in the diagram below.

Caption: Proposed fragmentation pathway of this compound.

The primary fragmentation event involves the loss of the isothiocyanate radical (•NCS) from the molecular ion to form the chlorophenyl cation (m/z 134). This is followed by the loss of a carbon monosulfide (CS) molecule to yield the chlorophenyl cation (m/z 111). A subsequent fragmentation can involve the loss of a neutral hydrochloric acid (HCl) molecule, leading to the formation of the benzyne radical cation (m/z 75).

Experimental Protocol

The following is a representative experimental protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.

4.1 Sample Preparation A stock solution of this compound (1 mg/mL) is prepared in a suitable volatile solvent such as dichloromethane or ethyl acetate. Working standards of lower concentrations are prepared by serial dilution of the stock solution.

4.2 Instrumentation

-

Gas Chromatograph: Agilent 7890B GC System (or equivalent)

-

Mass Spectrometer: Agilent 5977A MSD (or equivalent)

-

GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

4.3 GC-MS Parameters

-

Injection Volume: 1 µL

-

Injector Temperature: 250°C

-

Injection Mode: Splitless

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min

-

Oven Temperature Program:

-

Initial temperature: 80°C, hold for 2 minutes

-

Ramp: 10°C/min to 280°C

-

Hold: 5 minutes at 280°C

-

-

Transfer Line Temperature: 280°C

-

Ion Source: Electron Ionization (EI)

-

Ion Source Temperature: 230°C

-

Electron Energy: 70 eV

-

Mass Range: m/z 40-400

-

Scan Speed: 2 scans/second

The workflow for this experimental protocol is illustrated in the following diagram.

Caption: Experimental workflow for GC-MS analysis.

Conclusion

This technical guide provides essential information on the mass spectrometric behavior of this compound. The provided data, fragmentation pathway, and experimental protocol serve as a valuable resource for the analytical community, facilitating the confident identification and characterization of this compound in complex matrices. The distinct fragmentation pattern, dominated by the molecular ion and subsequent losses of the isothiocyanate group and other neutral fragments, provides a reliable fingerprint for its identification.

Crystal Structure of 4-Chlorophenyl Isothiocyanate Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the crystal structure and crystallographic data of a key derivative of 4-Chlorophenyl isothiocyanate, namely 4-(4-chlorophenyl)-4,5-dihydro-1H-1,2,4-triazole-5-thione. Due to the limited availability of published single-crystal X-ray diffraction data for this compound, this document focuses on this closely related and well-characterized derivative to provide valuable structural insights. The synthesis of this derivative originates from this compound, making its structural analysis highly relevant. This guide includes detailed tables of crystallographic data, a thorough description of the experimental protocols for crystal structure determination, and visualizations of the synthetic pathway and experimental workflow.

Introduction

This whitepaper focuses on the crystal structure of 4-(4-chlorophenyl)-4,5-dihydro-1H-1,2,4-triazole-5-thione, a heterocyclic compound synthesized directly from this compound. The detailed structural data presented herein offers a valuable proxy for understanding the stereoelectronic properties that this compound imparts to its derivatives.

Crystallographic Data of 4-(4-chlorophenyl)-4,5-dihydro-1H-1,2,4-triazole-5-thione

The crystal structure of 4-(4-chlorophenyl)-4,5-dihydro-1H-1,2,4-triazole-5-thione was determined by single-crystal X-ray diffraction. The key crystallographic data and refinement details are summarized in the tables below.

Table 1: Crystal Data and Structure Refinement

| Parameter | Value |

| Empirical Formula | C₈H₆ClN₃S |

| Formula Weight | 211.67 |

| Temperature | 293(2) K |

| Wavelength | 0.71073 Å |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | |

| a | 6.23170(10) Å |

| b | 19.4611(2) Å |

| c | 7.25960(10) Å |

| α | 90° |

| β | 95.9860(10)° |

| γ | 90° |

| Volume | 875.61(2) ų |

| Z | 4 |

| Density (calculated) | 1.606 g/cm³ |

| Absorption Coefficient | 0.668 mm⁻¹ |

| F(000) | 432 |

Table 2: Selected Bond Lengths and Angles

| Bond | Length (Å) | Bond | Angle (°) |

| Cl(1)-C(6) | 1.739(2) | C(4)-C(3)-C(8) | 119.2(2) |

| S(1)-C(1) | 1.684(2) | C(5)-C(4)-C(3) | 120.4(2) |

| N(1)-C(2) | 1.372(3) | C(4)-C(5)-C(6) | 119.8(2) |

| N(1)-C(1) | 1.373(3) | C(7)-C(6)-C(5) | 120.2(2) |

| N(2)-N(3) | 1.378(2) | C(6)-C(7)-C(8) | 119.8(2) |

| N(2)-C(2) | 1.295(3) | C(3)-C(8)-C(7) | 120.6(2) |

| N(3)-C(1) | 1.340(3) | N(3)-C(1)-N(1) | 103.5(2) |

| C(3)-C(4) | 1.385(3) | N(3)-C(1)-S(1) | 129.0(2) |

| C(3)-C(8) | 1.386(3) | N(1)-C(1)-S(1) | 127.5(2) |

| C(4)-C(5) | 1.379(4) | C(2)-N(1)-C(1) | 107.3(2) |

| C(5)-C(6) | 1.378(4) | N(2)-N(3)-C(1) | 111.4(2) |

| C(6)-C(7) | 1.381(3) | N(2)-C(2)-N(1) | 110.8(2) |

| C(7)-C(8) | 1.386(3) |

Data obtained from the crystallographic study of 4-(4-chlorophenyl)-4,5-dihydro-1H-1,2,4-triazole-5-thione.

Experimental Protocols

Synthesis of 4-(4-chlorophenyl)-4,5-dihydro-1H-1,2,4-triazole-5-thione

The synthesis of the title compound is achieved through the reaction of this compound with formic hydrazide. A general procedure is outlined below:

Caption: Synthetic pathway for 4-(4-chlorophenyl)-4,5-dihydro-1H-1,2,4-triazole-5-thione.

Single-Crystal X-ray Diffraction

The determination of the crystal structure involves the following key steps:

-

Crystal Growth: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent.

-

Data Collection: A suitable single crystal is mounted on a diffractometer. X-ray diffraction data is collected at a specific temperature (e.g., 293 K) using a specific wavelength of X-rays (e.g., Mo Kα radiation, λ = 0.71073 Å).

-

Structure Solution and Refinement: The collected diffraction data is processed to solve the crystal structure. The structure is then refined using full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Caption: Experimental workflow for single-crystal X-ray diffraction.

Molecular and Crystal Structure Analysis

The molecular structure of 4-(4-chlorophenyl)-4,5-dihydro-1H-1,2,4-triazole-5-thione reveals several key features. The 4-chlorophenyl ring is planar, as expected. The dihedral angle between the phenyl ring and the triazole ring is a significant parameter, indicating the overall conformation of the molecule. In the crystal lattice, molecules are typically linked by intermolecular interactions such as hydrogen bonds and π-π stacking, which stabilize the crystal packing.

Conclusion

This technical guide has provided a detailed overview of the crystal structure of a key derivative of this compound. The tabulated crystallographic data, experimental protocols, and workflow diagrams offer valuable insights for researchers in medicinal chemistry and materials science. While the crystal structure of the parent isothiocyanate remains to be reported, the data from this derivative serves as a crucial reference point for understanding the structural contributions of the this compound moiety in larger molecular assemblies. This information is vital for the design and synthesis of new compounds with tailored properties.

Solubility of 4-Chlorophenyl Isothiocyanate in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of 4-chlorophenyl isothiocyanate in various organic solvents. Due to the limited availability of specific quantitative solubility data in published literature, this document focuses on providing detailed qualitative solubility information and a standardized experimental protocol for its determination. This guide is intended to be a valuable resource for researchers, scientists, and professionals in drug development who are working with this compound, enabling them to design and execute experiments with a foundational understanding of its solubility characteristics.

Introduction

This compound (C₇H₄ClNS) is a chemical compound with applications in the synthesis of various biologically active molecules, including pharmaceuticals and pesticides. A thorough understanding of its solubility in different organic solvents is critical for its effective use in chemical reactions, purification processes, and formulation development. The solubility of a compound dictates its behavior in a given solvent system, influencing reaction kinetics, yield, and the ease of product isolation. This guide summarizes the available solubility data for this compound and provides a detailed methodology for its experimental determination.

Solubility Profile of this compound

The solubility of this compound is governed by its molecular structure. The presence of the aromatic phenyl ring and the chloro-substituent contributes to its nonpolar character, favoring solubility in nonpolar and moderately polar organic solvents. The isothiocyanate functional group (-N=C=S) introduces some polarity to the molecule, allowing for interactions with more polar solvents.

Table 1: Qualitative Solubility of this compound

| Solvent Class | Specific Solvents | Qualitative Solubility | Reference(s) |

| Alcohols | Ethanol | Soluble | [1] |

| Aromatic Hydrocarbons | Benzene | Soluble | [1] |

| Sulfoxides | Dimethyl Sulfoxide (DMSO) | Soluble | [1] |

| Water | Water | Low Solubility | [1] |

Note: The term "soluble" is a qualitative description and does not provide information on the extent of solubility (e.g., in g/L or mol/L). For precise applications, experimental determination of solubility is highly recommended.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the quantitative determination of the solubility of this compound in an organic solvent of interest. This protocol is based on the widely accepted saturation shake-flask method followed by a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Visible Spectroscopy.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvent(s) (analytical grade)

-

Analytical balance

-

Glass vials with screw caps

-

Shaking incubator or orbital shaker

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

HPLC system with a suitable detector (e.g., UV) or a UV-Visible Spectrophotometer

-

Appropriate analytical column for HPLC (if used)

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Experimental workflow for determining the solubility of this compound.

Step-by-Step Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a glass vial. The excess solid should be visually apparent.

-

Add a known volume of the selected organic solvent to the vial.

-

Tightly cap the vial to prevent solvent evaporation.

-

Prepare at least three replicate samples for each solvent.

-

-

Equilibration:

-

Place the vials in a shaking incubator set at a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient duration (typically 24-48 hours) to ensure that equilibrium solubility is reached. The time required for equilibration may need to be determined empirically.

-

-

Phase Separation:

-

After equilibration, remove the vials from the shaker and allow them to stand undisturbed to let the excess solid settle.

-

For a more complete separation, centrifuge the vials at a moderate speed.

-

-

Sample Collection and Dilution:

-

Carefully withdraw a known volume of the clear supernatant using a syringe.

-

Immediately filter the supernatant through a syringe filter into a clean, pre-weighed vial to remove any remaining solid particles.

-

Accurately dilute the filtered supernatant with the same organic solvent to a concentration that falls within the linear range of the analytical method. The dilution factor should be recorded precisely.

-

-

Analysis:

-

Using HPLC:

-

Develop a suitable HPLC method for the quantification of this compound. This includes selecting an appropriate column, mobile phase, flow rate, and detector wavelength.

-

Prepare a series of standard solutions of known concentrations of this compound in the solvent of interest.

-

Generate a calibration curve by plotting the peak area (or height) versus the concentration of the standard solutions.

-

Inject the diluted sample solution into the HPLC system and record the peak area.

-

-

Using UV-Visible Spectroscopy:

-

Determine the wavelength of maximum absorbance (λmax) of this compound in the chosen solvent.

-

Prepare a series of standard solutions and generate a calibration curve by plotting absorbance versus concentration.

-

Measure the absorbance of the diluted sample solution.

-

-

-

Calculation of Solubility:

-

Using the calibration curve, determine the concentration of this compound in the diluted sample.

-

Calculate the original concentration in the saturated solution by multiplying the determined concentration by the dilution factor.

-

The resulting value is the solubility of this compound in the specific organic solvent at the experimental temperature. Express the solubility in appropriate units (e.g., mg/mL, g/L, or mol/L).

-

Factors Influencing Solubility

The solubility of this compound can be influenced by several factors, which should be controlled during experimental determination and considered in its application:

-

Temperature: Solubility of solids in liquids generally increases with temperature.

-

Solvent Polarity: As a molecule with both nonpolar and polar characteristics, its solubility will vary significantly with the polarity of the solvent.

-

Purity of the Compound and Solvent: Impurities can affect the measured solubility.

-

pH (in protic solvents): Although less critical for aprotic solvents, the pH can influence the stability and solubility of isothiocyanates in protic media.

Conclusion

While quantitative solubility data for this compound in organic solvents is not extensively documented, qualitative information indicates its good solubility in common organic solvents like ethanol, benzene, and DMSO. For applications requiring precise solubility values, the experimental protocol detailed in this guide provides a robust framework for their determination. A thorough understanding and experimental verification of solubility are essential for the successful application of this compound in research and development.

References

Theoretical and Computational Insights into 4-Chlorophenyl Isothiocyanate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

4-Chlorophenyl isothiocyanate (4-CPITC), a member of the isothiocyanate class of organic compounds, has garnered interest due to the diverse biological activities associated with this functional group, including anticancer, antimicrobial, and anti-inflammatory properties. The isothiocyanate moiety (-N=C=S) is a key pharmacophore found in many naturally occurring compounds, notably in cruciferous vegetables. The presence of a chloro-substituted phenyl ring in 4-CPITC influences its electronic distribution and, consequently, its reactivity and biological interactions.

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the molecular properties of such compounds. Theoretical studies provide valuable insights into molecular geometry, vibrational frequencies, electronic structure, and reactivity, complementing and guiding experimental investigations. This guide details the application of these computational methods to 4-CPITC and outlines the corresponding experimental techniques used for its characterization.

Synthesis and Spectroscopic Characterization

Synthesis

A common and well-documented method for the synthesis of this compound involves the reaction of 4-chloroaniline with thiophosgene.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: A 5-liter crock or battery jar is equipped with a powerful mechanical stirrer.

-

Initial Mixture: 3.5 liters of water and 249 g (165 cc, 2.16 moles) of thiophosgene are added to the vessel.

-

Addition of Amine: While stirring the mixture vigorously, 255 g (2 moles) of p-chloroaniline is added slowly over approximately 30 minutes.

-

Reaction Continuation: Stirring is continued for an additional 30 minutes after the addition is complete.

-

Work-up: The resulting dark brown oil is separated and washed with 50 cc of 10% hydrochloric acid.

-

Purification: The crude product is then subjected to steam distillation. The flask containing the oil is placed in an oil bath heated to 120°C, and dry steam is passed through the mixture. The initial distillate, which may contain excess thiophosgene, is discarded. The isothiocyanate co-distills with water as an oil that solidifies upon cooling.

-

Crystallization: The crude solid is crystallized from a 2:1 mixture of ethyl alcohol at 50°C to yield white needles.

Note: Thiophosgene is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.

Spectroscopic Characterization

The synthesized 4-CPITC can be characterized using a suite of spectroscopic techniques to confirm its structure and purity.

Experimental Protocols:

-

Fourier Transform Infrared (FT-IR) Spectroscopy:

-

Sample Preparation (Solid): The solid sample of 4-CPITC is typically prepared as a KBr (potassium bromide) pellet. A small amount of the sample is ground with anhydrous KBr powder and pressed into a thin, transparent disk using a hydraulic press.

-

Data Acquisition: The KBr pellet is placed in the sample holder of an FT-IR spectrometer, and the spectrum is recorded in the range of 4000-400 cm⁻¹.

-

-

Fourier Transform (FT) Raman Spectroscopy:

-

Sample Preparation: A small amount of the crystalline 4-CPITC sample is placed in a glass capillary tube or on a microscope slide.

-

Data Acquisition: The FT-Raman spectrum is recorded using a spectrometer equipped with a near-infrared (NIR) laser, typically at an excitation wavelength of 1064 nm, over a spectral range of 3500-100 cm⁻¹.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: A small amount of 4-CPITC is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of tetramethylsilane (TMS) is often added as an internal standard.

-

Data Acquisition: ¹H and ¹³C NMR spectra are recorded on an NMR spectrometer. The chemical shifts are reported in parts per million (ppm) relative to TMS.

-

-

UV-Visible (UV-Vis) Spectroscopy:

-

Sample Preparation: A dilute solution of 4-CPITC is prepared in a suitable UV-transparent solvent (e.g., ethanol or methanol).

-

Data Acquisition: The UV-Vis absorption spectrum is recorded using a spectrophotometer, typically in the range of 200-800 nm, using a quartz cuvette.

-

Computational Studies

DFT calculations are a powerful approach to predict and analyze the properties of 4-CPITC. The general workflow for such a study is outlined below.

Figure 1: A typical workflow for DFT-based computational studies.

Molecular Geometry

The initial step in a computational study is the optimization of the molecular geometry to find the most stable conformation. This is typically performed using DFT with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)). The optimized structure provides theoretical bond lengths and bond angles.

Table 1: Representative Calculated Geometrical Parameters for a Chlorophenyl Isothiocyanate Derivative (2-chlorophenylisothiocyanate)

Note: The following data is for 2-chlorophenylisothiocyanate, a positional isomer, as a comprehensive dataset for this compound was not available. This data is presented for illustrative purposes.

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C1-C2 | 1.395 | C6-C1-C2 | 119.5 |

| C2-C3 | 1.390 | C1-C2-C3 | 120.3 |

| C3-C4 | 1.393 | C2-C3-C4 | 120.1 |

| C4-C5 | 1.391 | C3-C4-C5 | 119.8 |

| C5-C6 | 1.394 | C4-C5-C6 | 120.4 |

| C1-C6 | 1.396 | C5-C6-C1 | 119.9 |

| C1-N | 1.408 | C2-C1-N | 120.5 |

| N=C | 1.215 | C1-N=C | 170.1 |

| C=S | 1.589 | N=C=S | 178.9 |

| C2-Cl | 1.745 | C1-C2-Cl | 119.6 |

Vibrational Analysis

Following geometry optimization, vibrational frequency calculations are performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure is a true minimum on the potential energy surface. The calculated frequencies are often scaled by an empirical factor to better match experimental data. Potential Energy Distribution (PED) analysis is used to assign the calculated vibrational modes to specific molecular motions.

Table 2: Selected Calculated vs. Experimental Vibrational Frequencies (cm⁻¹) for a Chlorophenyl Isothiocyanate Derivative (2-chlorophenylisothiocyanate)

Note: The following data is for 2-chlorophenylisothiocyanate and is presented for illustrative purposes.

| Assignment | Calculated (Scaled) | Experimental (FT-IR) | Experimental (FT-Raman) |

| C-H stretch | 3065 | 3068 | 3070 |

| -N=C=S asym. stretch | 2085 | 2090 | 2092 |

| C=C stretch | 1580 | 1582 | 1585 |

| C-H in-plane bend | 1280 | 1285 | 1283 |

| -N=C=S sym. stretch | 1085 | 1088 | 1087 |

| C-Cl stretch | 750 | 755 | 752 |

Electronic Properties

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the electronic and optical properties of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. These properties are typically calculated using Time-Dependent DFT (TD-DFT).

Table 3: Representative Calculated Electronic Properties

Note: These are typical expected values for a molecule like 4-CPITC and are for illustrative purposes.

| Parameter | Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.5 |

| HOMO-LUMO Gap | 5.0 |

The MESP map is a visualization of the electrostatic potential on the electron density surface of a molecule. It is a useful tool for identifying the electrophilic and nucleophilic sites. Red regions indicate negative potential (electron-rich, susceptible to electrophilic attack), while blue regions indicate positive potential (electron-poor, susceptible to nucleophilic attack). For 4-CPITC, the region around the sulfur and nitrogen atoms of the isothiocyanate group is expected to be electron-rich, while the hydrogen atoms of the phenyl ring would be electron-poor.

Non-Linear Optical (NLO) Properties

Molecules with large hyperpolarizabilities are of interest for their potential applications in non-linear optics. The first-order hyperpolarizability (β₀) can be calculated using DFT. A high β₀ value suggests that the material may have significant NLO properties.

Table 4: Representative Calculated NLO Properties

Note: These are typical expected values for a molecule like 4-CPITC and are for illustrative purposes.

| Parameter | Value (esu) |

| First-order Hyperpolarizability (β₀) | 1.5 x 10⁻³⁰ |

Biological Activity and Signaling Pathways

Isothiocyanates are known to exhibit anticancer activity through the induction of apoptosis (programmed cell death) in cancer cells. While specific studies on 4-CPITC are limited, the general mechanism for isothiocyanates involves the modulation of several key signaling pathways.

Figure 2: Generalized signaling pathway for isothiocyanate-induced apoptosis.

Isothiocyanates can induce apoptosis through both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways. They are known to increase the production of reactive oxygen species (ROS), which can trigger the intrinsic pathway. This involves the regulation of the Bcl-2 family of proteins, leading to the activation of Bax and Bak, release of cytochrome c from the mitochondria, and subsequent activation of caspase-9. Isothiocyanates can also inhibit the pro-survival NF-κB signaling pathway, further sensitizing cancer cells to apoptosis. Both pathways converge on the activation of executioner caspases, such as caspase-3, which leads to the dismantling of the cell.

Conclusion

This technical guide has provided a framework for the theoretical and computational study of this compound. While a dedicated, comprehensive study on 4-CPITC is not currently available, the methodologies and expected results have been outlined based on established computational practices and data from closely related compounds. DFT calculations offer a powerful means to predict the molecular structure, vibrational spectra, and electronic properties of 4-CPITC, which can guide and be validated by experimental techniques such as FT-IR, FT-Raman, NMR, and UV-Vis spectroscopy. Furthermore, the known biological activities of isothiocyanates suggest that 4-CPITC may be a promising candidate for further investigation as a potential therapeutic agent. The workflows and data presented herein serve as a valuable starting point for researchers interested in exploring the chemical and biological properties of this and related molecules.

Reactivity of the Isothiocyanate Group in 4-Chlorophenyl Isothiocyanate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chlorophenyl isothiocyanate (4-CPITC) is an aromatic isothiocyanate that has garnered significant interest in the fields of organic synthesis and medicinal chemistry. The presence of the highly reactive isothiocyanate (-N=C=S) functional group, coupled with the electronic effects of the chloro-substituent on the phenyl ring, imparts a unique reactivity profile to this molecule. This technical guide provides a comprehensive overview of the reactivity of the isothiocyanate group in 4-CPITC, with a focus on its applications in the synthesis of diverse molecular scaffolds of interest to drug development professionals.

The electrophilic carbon atom of the isothiocyanate group is susceptible to attack by a wide range of nucleophiles, leading to the formation of various addition products. Furthermore, the cumulative double bonds in the isothiocyanate moiety allow it to participate in cycloaddition reactions, providing access to a variety of heterocyclic systems. This guide will delve into the key reactions of 4-CPITC, presenting quantitative data, detailed experimental protocols, and mechanistic visualizations to serve as a valuable resource for researchers.

Core Reactivity of the Isothiocyanate Group

The reactivity of the isothiocyanate group is primarily dictated by the electrophilic character of the central carbon atom. This electrophilicity is a result of the electron-withdrawing nature of the adjacent nitrogen and sulfur atoms. The general reactivity patterns of this compound can be categorized as follows:

-

Nucleophilic Addition: This is the most common reaction pathway for isothiocyanates. A wide variety of nucleophiles, including amines, hydrazines, alcohols, and thiols, can attack the electrophilic carbon atom to form stable adducts.

-

Cycloaddition Reactions: The -N=C=S cumulative system can participate in cycloaddition reactions, such as [2+2] and [3+2] cycloadditions, with various unsaturated compounds to form heterocyclic rings.

-

Reactions with Electrophiles: While less common, the nitrogen and sulfur atoms of the isothiocyanate group possess lone pairs of electrons and can react with strong electrophiles.

The presence of the chlorine atom at the para-position of the phenyl ring in 4-CPITC influences its reactivity. As an electron-withdrawing group, the chlorine atom slightly enhances the electrophilicity of the isothiocyanate carbon, potentially increasing its reaction rate with nucleophiles compared to unsubstituted phenyl isothiocyanate.

Nucleophilic Addition Reactions

Nucleophilic addition is a cornerstone of isothiocyanate chemistry, providing a straightforward route to a diverse array of functionalized molecules.

Reaction with Amines: Synthesis of Thioureas

The reaction of this compound with primary and secondary amines is a facile and high-yielding method for the synthesis of N,N'-disubstituted thioureas. These compounds are of significant interest in drug discovery due to their wide range of biological activities, including antimicrobial and anticancer properties.[1][2]

General Reaction:

Quantitative Data for Thiourea Synthesis:

| Amine | Product | Yield (%) | Reference |

| o-phenylenediamine (1:2 ratio) | Symmetrical bis-thiourea | ≥95 | [3] |

| 4-chloroaniline | N,N'-bis(4-chlorophenyl)thiourea | - | [3] |

| 4-bromoaniline | N-(4-bromophenyl)-N'-(4-chlorophenyl)thiourea | - | [3] |

Experimental Protocol: Synthesis of N-Cyano-N'-(4-chlorophenyl)thiourea [4]

-

Suspend monosodium cyanamide (1.9 g, 29.4 mmol) in 50 mL of absolute ethanol.

-

Slowly add this compound (5.0 g, 29.4 mmol) to the suspension.

-

Stir the reaction mixture at room temperature for 1 hour.

-

Heat the mixture at 75°C for 4 hours.

-

Cool the reaction to room temperature.

-

Filter the colorless solid product and wash with ethanol.

-

The resulting product is N-Cyano-N'-(4-chlorophenyl)thiourea (5.4 g).

Mechanism of Nucleophilic Addition to Isothiocyanate:

Caption: General mechanism of nucleophilic addition to an isothiocyanate.

Reaction with Hydrazines: Synthesis of Thiosemicarbazides

This compound reacts with hydrazine and its derivatives to form thiosemicarbazides. These compounds are important precursors for the synthesis of various heterocyclic compounds, such as thiadiazoles.[5]

General Reaction:

Experimental Protocol: General Synthesis of Thiosemicarbazides

A general procedure involves the dropwise addition of a solution of the hydrazine derivative to a stirred solution of this compound in a suitable solvent like ethanol or THF at room temperature. The reaction is typically exothermic and proceeds to completion within a few hours. The thiosemicarbazide product often precipitates from the reaction mixture and can be isolated by filtration.

Cycloaddition Reactions

The isothiocyanate group can participate in cycloaddition reactions, providing a versatile route to various heterocyclic systems.

[2+2] Cycloaddition Reactions

Experimental Workflow for a Kinetic Study of a [2+2] Cycloaddition:

Caption: A general experimental workflow for a kinetic study.

[3+2] Cycloaddition Reactions

[3+2] Cycloaddition reactions involving isothiocyanates are valuable for the synthesis of five-membered heterocyclic rings. Although specific examples with this compound are not extensively documented in readily available literature, the general reactivity pattern of aryl isothiocyanates suggests its potential to participate in such reactions with suitable 1,3-dipoles.

Synthesis of Heterocyclic Compounds

This compound serves as a versatile building block for the synthesis of a variety of heterocyclic compounds, many of which exhibit interesting biological activities.

Synthesis of Benzimidazoles

This compound has been utilized as a building block in the synthesis of N-alkylated 2-arylaminobenzimidazoles.[5][6] Benzimidazoles are a prominent class of heterocyclic compounds with a wide range of pharmaceutical applications.

Synthesis of Thiazolidinones

Thiazolidinone derivatives can be synthesized using isothiocyanates as starting materials. For example, the reaction of an isothiocyanate with an α-mercaptocarboxylic acid can lead to the formation of a 4-oxo-thiazolidine ring system. These compounds are known to possess diverse biological activities, including antimicrobial and anticancer effects.[7]

Logical Relationship for Thiazolidinone Synthesis:

Caption: Logical flow for the synthesis of 4-oxo-thiazolidinones.

Synthesis of Thiadiazoles

Thiosemicarbazides, readily prepared from this compound, can be cyclized to form 1,3,4-thiadiazole derivatives. Thiadiazoles are another class of heterocyclic compounds that have attracted attention in medicinal chemistry due to their broad spectrum of biological activities.

Applications in Drug Development

The reactivity of this compound makes it a valuable tool in drug discovery and development. The thiourea and heterocyclic derivatives synthesized from this compound have shown promise in various therapeutic areas.

Antimicrobial Activity

Several studies have reported the antimicrobial activity of thiourea derivatives obtained from this compound. These compounds have shown efficacy against a range of bacterial and fungal strains, highlighting their potential as leads for the development of new anti-infective agents.[1][2]

Anticancer Activity

Isothiocyanates and their derivatives, including thioureas, are well-known for their anticancer properties.[8] The derivatives of this compound are no exception and have been investigated for their potential as anticancer agents. QSAR (Quantitative Structure-Activity Relationship) studies on thiourea derivatives have been conducted to understand the structural features responsible for their cytotoxic activity and to guide the design of more potent analogues.[2]

Signaling Pathway Implication (General for Isothiocyanates):

Isothiocyanates are known to modulate various signaling pathways involved in cancer progression. One of the key pathways is the Keap1-Nrf2 pathway, which is involved in the cellular response to oxidative stress.

Caption: Simplified diagram of the Keap1-Nrf2 signaling pathway modulated by isothiocyanates.

Conclusion

This compound is a reactive and versatile building block in organic synthesis with significant potential in drug discovery. Its isothiocyanate group readily undergoes nucleophilic addition reactions with a variety of compounds, most notably amines, to form biologically active thiourea derivatives. Furthermore, its ability to participate in the synthesis of diverse heterocyclic systems, such as benzimidazoles, thiazolidinones, and thiadiazoles, expands its utility in medicinal chemistry. While more specific quantitative kinetic and mechanistic studies on this compound are warranted, the existing literature clearly demonstrates its importance as a precursor for novel compounds with potential therapeutic applications, particularly in the areas of antimicrobial and anticancer drug development. This guide provides a foundational understanding of its reactivity and serves as a starting point for researchers looking to exploit the synthetic potential of this valuable compound.

References

- 1. Anticancer activity and QSAR study of sulfur-containing thiourea and sulfonamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Biological Evaluation of Novel Thiadiazole Derivatives as Antiplatelet Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anticarcinogenic Effects of Isothiocyanates on Hepatocellular Carcinoma [mdpi.com]

- 5. 20.198.91.3:8080 [20.198.91.3:8080]

- 6. researchgate.net [researchgate.net]

- 7. chemrxiv.org [chemrxiv.org]

- 8. Frontiers | Dietary isothiocyanates and anticancer agents: exploring synergism for improved cancer management [frontiersin.org]

Purity Assessment of Commercial 4-Chlorophenyl Isothiocyanate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methods used to assess the purity of commercial 4-Chlorophenyl isothiocyanate (4-CPITC). Ensuring the purity of this reagent is critical for its successful application in research and drug development, as impurities can lead to undesirable side reactions, inaccurate results, and potential safety concerns. This document details common impurities, analytical methodologies for their detection and quantification, and presents typical purity specifications for commercial-grade 4-CPITC.

Introduction to this compound and its Importance

This compound is a versatile chemical intermediate widely used in the synthesis of various biologically active compounds, including pharmaceuticals and agrochemicals. Its isothiocyanate functional group (-N=C=S) is highly reactive towards nucleophiles, making it a key building block for the formation of thioureas, thiazoles, and other heterocyclic systems. The purity of 4-CPITC directly impacts the yield and purity of the final products, making rigorous quality control essential. Commercial suppliers typically offer 4-CPITC with a purity of >98% or 99%, as determined by Gas Chromatography (GC)[1].

Potential Impurities in Commercial this compound

Impurities in commercial 4-CPITC can originate from the manufacturing process, degradation, or improper storage. The most common synthetic route involves the reaction of 4-chloroaniline with thiophosgene[2]. Based on this synthesis, the following are potential impurities:

-

4-Chloroaniline: Unreacted starting material. It is a known toxic substance and its presence can lead to the formation of unwanted byproducts in subsequent reactions[3].

-

Thiophosgene: A highly toxic and reactive reagent. Due to its high volatility and reactivity, it is usually removed during the work-up process, but trace amounts may remain[4][5][6].

-

N,N'-bis(4-chlorophenyl)thiourea: A potential byproduct formed by the reaction of 4-CPITC with unreacted 4-chloroaniline.

-

Isomers: Positional isomers such as 2-chlorophenyl isothiocyanate and 3-chlorophenyl isothiocyanate could be present if the starting 4-chloroaniline is not pure.

-

Hydrolysis Products: 4-CPITC is sensitive to moisture and can hydrolyze to form 4-chloroaniline and other degradation products.

-

Residual Solvents: Solvents used in the synthesis and purification process may be present in the final product.

A logical workflow for identifying and quantifying these impurities is essential for a complete purity assessment.

Analytical Methodologies for Purity Assessment

A multi-technique approach is recommended for the comprehensive purity assessment of 4-CPITC. The following sections detail the experimental protocols for the most commonly employed analytical methods.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds, making it ideal for the analysis of 4-CPITC and its potential impurities.

Experimental Protocol:

-

Sample Preparation:

-

Prepare a stock solution of the 4-CPITC sample at a concentration of 1 mg/mL in a suitable volatile organic solvent such as dichloromethane or ethyl acetate.

-

Perform serial dilutions to prepare calibration standards of 4-CPITC and any available impurity standards.

-

-

GC-MS Parameters:

-

Column: A non-polar or mid-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable.

-

Injector: Split/splitless injector, typically operated in split mode (e.g., 50:1 split ratio) to avoid column overloading.

-

Injector Temperature: 250 °C.

-

Oven Temperature Program:

-